2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrF4O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the bromination of 3-fluoro-5-(trifluoromethyl)benzaldehyde. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-3-fluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The presence of electron-withdrawing groups, such as bromine and trifluoromethyl, can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
Uniqueness
2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s stability and influence its interactions with other molecules, making it valuable for various applications .
Properties
Molecular Formula |
C8H3BrF4O |
---|---|
Molecular Weight |
271.01 g/mol |
IUPAC Name |
2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-3H |
InChI Key |
IOOUGXBTQCMOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.